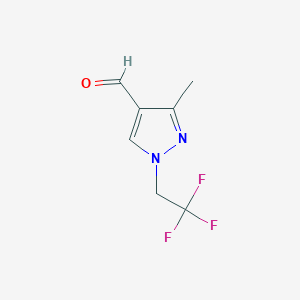

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Description

Historical Development of Trifluoroethyl-Substituted Pyrazole Chemistry

The synthesis of trifluoroethyl-substituted pyrazoles emerged as a strategic focus in the late 20th century, driven by the pharmaceutical industry’s interest in fluorinated heterocycles. Early work on pyrazolecarbaldehydes, such as the Vilsmeier-Haack formylation of pyrazole derivatives, laid the groundwork for introducing aldehyde functionalities at the C4 position of the pyrazole ring. The incorporation of the 2,2,2-trifluoroethyl group represents a milestone in fluorine chemistry, leveraging the unique electronic and steric properties of trifluoroethyl substituents to modulate reactivity and biological activity.

A pivotal advancement occurred in the 2000s with the development of regioselective alkylation methods. For example, the use of trifluoroethylating agents like 2,2,2-trifluoroethyl triflate enabled direct N1-alkylation of pyrazoles, bypassing the need for protective groups. This method proved critical for synthesizing 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde, as the trifluoroethyl group’s strong electron-withdrawing nature stabilizes the pyrazole ring while enhancing the electrophilicity of the C4 aldehyde.

Key historical milestones include:

Positioning Within Fluorinated Heterocyclic Chemistry

This compound occupies a unique niche in fluorinated heterocyclic chemistry due to its dual functionalization. The trifluoroethyl group at N1 imparts metabolic stability and lipophilicity, while the C4 aldehyde serves as a reactive handle for derivatization. Compared to non-fluorinated analogs, this compound exhibits:

- Enhanced electrophilicity : The −CF2CF3 group withdraws electron density, increasing the aldehyde’s susceptibility to nucleophilic attack.

- Improved bioavailability : Fluorine’s hydrophobic effect enhances cell membrane permeability, a trait exploited in agrochemical and pharmaceutical design.

This compound bridges two subfields: fluorinated pyrazoles (valued for their bioactivity) and heterocyclic aldehydes (key intermediates in multicomponent reactions). Its structure aligns with trends in "polar fluorination," where fluorine atoms are strategically placed to optimize both reactivity and drug-likeness.

Scientific Significance in Contemporary Research

The compound’s significance stems from its dual role as a building block and bioactive core . Recent studies highlight its utility in:

- Medicinal chemistry : As a precursor to COX-2 inhibitors, mimicking the scaffold of Celecoxib.

- Agrochemical development : Serving as an intermediate for fungicides targeting phytopathogens.

- Materials science : Participating in coordination polymers via aldehyde-metal interactions.

A 2022 study demonstrated its use in synthesizing 3-CF3-4-cyanopyrazoles, which showed potent COX-2 inhibition (IC50 = 0.8 µM). The aldehyde group enables rapid diversification; for instance, aldol condensations with methyl ketones yield α,β-unsaturated ketones, a motif prevalent in antifungal agents.

Current Research Trends and Academic Interest

Recent advances focus on green synthesis and computational design :

- Catalytic methods : Silver-catalyzed [3+2] cycloadditions using trifluorodiazoethane have streamlined access to trifluoroethylpyrazoles (yields up to 92%).

- Machine learning : QSAR models predict the antifungal activity of derivatives, correlating aldehyde reactivity with inhibition of Botrytis cinerea.

Emerging applications include:

- Photoredox catalysis : Leveraging the aldehyde’s redox activity for C–H functionalization.

- Bioconjugation : Site-specific modification of proteins via Schiff base formation.

Table 1 summarizes key synthetic routes to this compound:

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier-Haack formylation | POCl3/DMF, 90°C | 68–75 | |

| Silver-catalyzed cycloaddition | Ag2O, TMEDA, THF | 85–92 | |

| N-Alkylation followed by oxidation | KMnO4, H2O/pyridine | 70 |

Properties

IUPAC Name |

3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNKZBNXUKQTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired aldehyde .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Reduction: 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methanol

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde, exhibit notable antimicrobial activity. The incorporation of the trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that pyrazole derivatives can act against various bacterial strains and fungi, making them candidates for developing new antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Effects

Compounds with the pyrazole structure are frequently studied for their anti-inflammatory properties. The presence of the 2,2,2-trifluoroethyl group may contribute to these effects by modulating inflammatory pathways. Experimental data suggest that such compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The structural modification provided by the trifluoroethyl group may enhance the anticancer activity of these compounds by targeting specific cancer cell pathways. In vitro studies have shown promising results in reducing cell viability in various cancer cell lines .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its potential as a pesticide. The unique properties of trifluoroethyl groups contribute to the efficacy of these compounds against pests and diseases affecting crops. Research indicates that such pyrazole derivatives can disrupt pest metabolism or reproductive systems, leading to effective pest control strategies .

Materials Science

Development of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials. Its application in creating polymers with enhanced thermal stability and chemical resistance is under investigation. The incorporation of trifluoroethyl groups into polymer matrices can improve their hydrophobicity and durability .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Properties | Exhibits activity against bacteria and fungi; potential for new antibiotics. |

| Anti-inflammatory Effects | Inhibits COX enzymes; reduces inflammation in experimental models. | |

| Anticancer Activity | Targets cancer cell pathways; reduces viability in cancer cell lines. | |

| Agriculture | Pesticidal Activity | Disrupts pest metabolism; effective against crop pests and diseases. |

| Materials Science | Development of Functional Materials | Enhances thermal stability and chemical resistance in polymers. |

Mechanism of Action

The mechanism of action of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde and its derivatives often involves the inhibition of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This interaction can lead to the inhibition of enzyme activity or receptor binding, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoroethyl group in the target compound is a strong electron-withdrawing group (EWG), which contrasts with electron-donating groups (EDGs) like methoxy or methyl in related derivatives. Key comparisons include:

Key Observations :

- Bulky substituents like phenyl or propargyloxy (in ) reduce solubility but improve membrane permeability in biological systems .

Biological Activity

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1006471-12-0) is a pyrazole derivative that has garnered attention in various fields of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological properties of compounds, making them more effective in biological systems. This article explores the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 192.14 g/mol. The structure includes a pyrazole ring substituted with a trifluoroethyl group and an aldehyde functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.14 g/mol |

| CAS Number | 1006471-12-0 |

| Purity | 97% |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For example, compounds with similar structural motifs have shown inhibitory activity against key cancer targets such as BRAF(V600E) and EGFR. The incorporation of the trifluoroethyl group may enhance these effects through improved binding affinity and selectivity towards these targets .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the modulation of signaling pathways associated with inflammation, such as NF-κB .

Antibacterial and Antifungal Activity

Pyrazole derivatives have also demonstrated antibacterial and antifungal properties. For instance, related compounds have been tested against various bacterial strains and phytopathogenic fungi, showing moderate to excellent inhibitory effects . The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives, including those with the trifluoroethyl group, to evaluate their biological activities. The synthesized compounds were tested for their ability to inhibit cell proliferation in various cancer cell lines. Notably, one derivative exhibited IC50 values significantly lower than standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives indicate that the presence of electron-withdrawing groups like trifluoroethyl enhances biological activity by increasing lipophilicity and improving interactions with biological targets. A comparative analysis showed that modifications in the substituents on the pyrazole ring could lead to variations in potency against cancer cells .

Q & A

Q. Q1: What are the common synthetic routes for preparing 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde?

A1: The compound can be synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. For example, 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde intermediates (similar to the target compound) are generated using Vilsmeier-Haack conditions (acetic anhydride and POCl₃) and subsequently reacted with nucleophiles like phenols under basic catalysis (e.g., K₂CO₃) . The trifluoroethyl group may be introduced via alkylation of pyrazole precursors using 2,2,2-trifluoroethyl halides. Reaction optimization often involves temperature control (60–100°C) and solvent selection (DMF or acetonitrile) to enhance yields .

Q. Q2: How is the structural integrity of this compound validated post-synthesis?

A2: Characterization typically employs:

- X-ray crystallography to resolve bond lengths/angles and confirm the trifluoroethyl substituent’s orientation .

- NMR spectroscopy : and NMR identify aldehyde protons (~9.8 ppm) and trifluoroethyl CF₃ groups (δ 120–125 ppm in NMR).

- Mass spectrometry (HRMS) to verify molecular weight (C₈H₈F₃N₂O; theoretical MW: 220.06) .

Advanced Synthesis and Optimization

Q. Q3: What strategies mitigate side reactions during the introduction of the trifluoroethyl group?

A3: The electron-withdrawing nature of the trifluoroethyl group can hinder nucleophilic substitution. Strategies include:

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitoring by TLC or HPLC to isolate intermediates and minimize over-alkylation .

Q. Q4: How can computational modeling guide the optimization of reaction conditions?

A4: Density Functional Theory (DFT) calculations predict transition-state energies for key steps (e.g., trifluoroethylation or aldehyde formation). Solvent effects and steric hindrance from the trifluoroethyl group can be modeled to identify optimal temperatures and catalysts .

Biological Activity and Mechanism

Q. Q5: What biological activities are hypothesized for this compound based on structural analogs?

A5: Similar pyrazole-4-carbaldehydes exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For example:

- Antimicrobial activity : Pyrazole aldehydes disrupt bacterial membrane integrity via aldehyde-mediated protein crosslinking .

- Kinase inhibition : The aldehyde group may act as an electrophile, covalently binding to cysteine residues in enzyme active sites (e.g., JAK3 or EGFR kinases) .

Note: Specific studies on this compound are limited; in vitro assays (MIC, IC₅₀) are recommended to validate activity .

Q. Q6: How does the trifluoroethyl substituent influence bioavailability?

A6: The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation. However, its hydrophobicity may reduce solubility. Formulation strategies include co-solvents (DMSO/PEG) or prodrug derivatization of the aldehyde moiety .

Data Interpretation and Contradictions

Q. Q7: How should researchers resolve discrepancies between crystallographic data and computational models?

A7: Discrepancies in bond angles/lengths (e.g., C-F vs. C-N distances) may arise from crystal packing effects or DFT basis-set limitations. Cross-validate using:

Q. Q8: Why might reactivity differ between this compound and non-fluorinated analogs?

A8: The strong electron-withdrawing effect of the trifluoroethyl group reduces electron density at the pyrazole ring, slowing electrophilic substitution. Conversely, it activates the aldehyde toward nucleophilic additions (e.g., hydrazine formation). Comparative kinetic studies under standardized conditions are advised .

Advanced Applications in Drug Development

Q. Q9: How is this compound utilized in fragment-based drug discovery (FBDD)?

A9: The aldehyde serves as a "warhead" for covalent inhibitor design. For example:

Q. Q10: What are the challenges in scaling up synthesis for preclinical studies?

A10: Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.